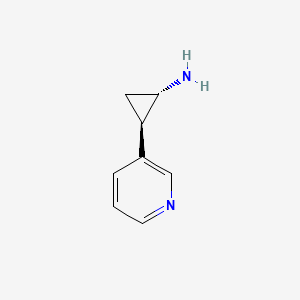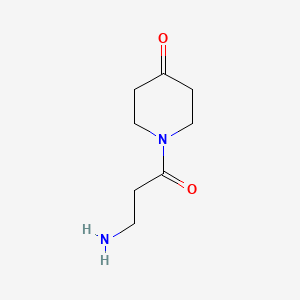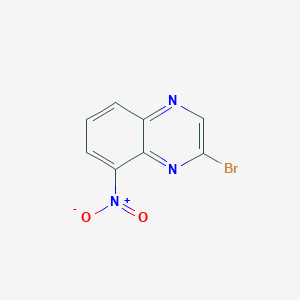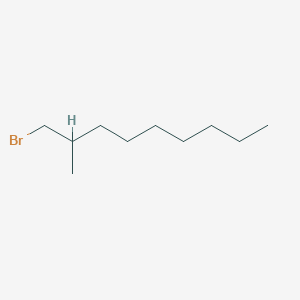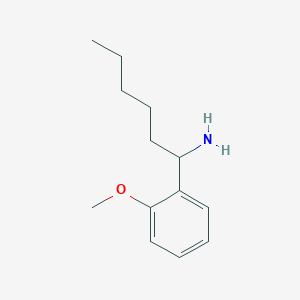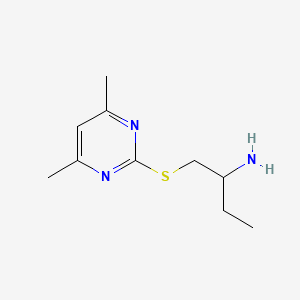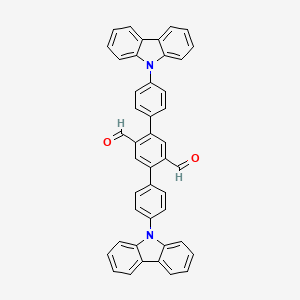![molecular formula C24H23F3N4O5 B13650102 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule that features two indole groups Indole is a heterocyclic aromatic organic compound that is widely distributed in the natural environment and is a structural element of many important biological molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Indole Derivatives: The indole groups are synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
Peptide Bond Formation: The amino acids are coupled using peptide synthesis techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the synthesized peptide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, ensuring that the reagents and conditions used are suitable for large-scale operations.
化学反应分析
Types of Reactions
The compound (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The indole groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学研究应用
The compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes due to the presence of indole groups, which are common in many natural products.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets in biological systems. The indole groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole group, similar in structure but simpler.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole group.
Indole-3-acetic acid: A plant hormone with an indole group, involved in growth regulation.
Uniqueness
The uniqueness of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid lies in its complex structure, combining two indole groups with a peptide backbone and a trifluoroacetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H23F3N4O5 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H22N4O3.C2HF3O2/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19;3-2(4,5)1(6)7/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29);(H,6,7)/t17-,20-;/m0./s1 |
InChI 键 |
BJDYQYIMEDJTSK-ZHXLSBKVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
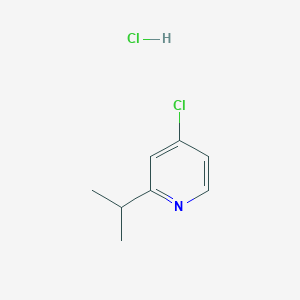
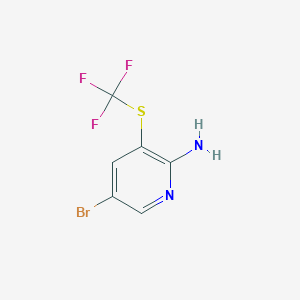

![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

